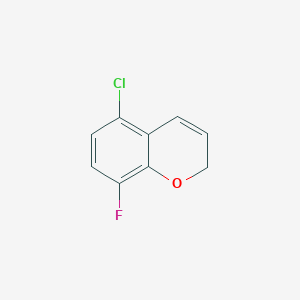

5-chloro-8-fluoro-2H-chromene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFO |

|---|---|

Molecular Weight |

184.59 g/mol |

IUPAC Name |

5-chloro-8-fluoro-2H-chromene |

InChI |

InChI=1S/C9H6ClFO/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-4H,5H2 |

InChI Key |

SFUVVKGBHDCVGU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(C=CC(=C2O1)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 8 Fluoro 2h Chromene

Retrosynthetic Analysis of the 5-chloro-8-fluoro-2H-chromene Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections, which correspond to known chemical reactions in the reverse direction. ewadirect.com

Identification of Key Disconnections and Strategic Cleavages

The core structure of this compound consists of a dihydropyran ring fused to a halogenated benzene (B151609) ring. The most logical retrosynthetic disconnections involve cleaving the bonds that form the heterocyclic ring, particularly the ether linkage and the carbon-carbon double bond.

Disconnection 1: C-O Bond Cleavage (Ether Linkage): The most common and strategic disconnection is at the aryl ether bond (C-O). This simplifies the molecule into a substituted phenolic precursor and a three-carbon synthon. This approach is widely employed in chromene synthesis. text2fa.ir This leads to 2-chloro-5-fluorophenol (B1586221) and a propenal equivalent, such as acrolein or a related α,β-unsaturated aldehyde.

Disconnection 2: C-C Bond Cleavage (Pyran Ring): An alternative disconnection across the C4-C4a bond and the C-O bond suggests a [3+3] cycloaddition strategy. nih.gov This would involve a substituted phenol (B47542) as the three-atom component and a three-carbon partner with appropriate functionality for cyclization.

For the purpose of a rational and direct synthesis, the C-O bond cleavage is the most strategically sound approach, leading to readily identifiable and accessible precursors.

Rational Design and Precursor Availability Assessment

Based on the primary C-O disconnection, the synthesis of this compound can be rationally designed from two key precursors:

Aromatic Precursor: 2-chloro-5-fluorophenol.

Aliphatic C3 Precursor: An α,β-unsaturated aldehyde (e.g., acrolein) or a propargylic synthon (e.g., propargyl bromide).

A thorough assessment reveals that 2-chloro-5-fluorophenol is a commercially available starting material, making it an excellent and cost-effective entry point for the synthesis. Likewise, three-carbon components like acrolein and propargyl bromide are common, inexpensive laboratory reagents. This high availability of precursors validates the chosen retrosynthetic strategy, allowing for a practical and efficient forward synthesis.

Classical and Established Synthetic Approaches to 2H-Chromenes

Historically, the synthesis of the 2H-chromene ring system has been achieved through various methods, primarily involving the cyclization of a phenolic intermediate with a three-carbon unit.

Comprehensive Review of Cyclization Reactions Employed

Several classical methods have been established for the formation of the 2H-chromene ring:

Reaction with α,β-Unsaturated Aldehydes: A direct approach involves the acid- or base-catalyzed reaction of a phenol with an α,β-unsaturated aldehyde or ketone. For the target molecule, this would involve the reaction of 2-chloro-5-fluorophenol with acrolein. The reaction typically proceeds via a conjugate addition of the phenol to the unsaturated system, followed by an intramolecular cyclization and dehydration to form the dihydropyran ring.

Claisen Rearrangement of Allyl Aryl Ethers: A robust and widely used method begins with the O-allylation of the corresponding phenol. The resulting allyl aryl ether is then subjected to thermal or catalytic Claisen rearrangement to yield an o-allyl phenol. Subsequent oxidative cyclization or isomerization followed by cyclization affords the 2H-chromene structure.

Petasis Condensation: The Petasis reaction offers a pathway where salicylaldehydes react with boronic acids and amines. organic-chemistry.org A subsequent cyclization step yields the 2H-chromene. While this method requires a salicylaldehyde (B1680747) precursor, it provides a versatile route to substituted chromenes. organic-chemistry.org

Strategic Halogenation and Fluorination Techniques

The synthesis of the key precursor, 2-chloro-5-fluorophenol, relies on established halogenation methodologies if it were not commercially available. wikipedia.org

Chlorination: The introduction of a chlorine atom onto a phenolic ring is typically achieved through electrophilic aromatic substitution. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used to selectively chlorinate the ortho position of a phenol, guided by the strong activating and directing effect of the hydroxyl group.

Fluorination: Introducing fluorine onto an aromatic ring is more challenging due to the high reactivity of elemental fluorine. wikipedia.org Classical methods often involve the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate. More modern techniques utilize electrophilic fluorinating reagents such as Selectfluor (F-TEDA-BF₄). Alternatively, nucleophilic aromatic substitution on a suitably activated precursor (e.g., with a nitro group) can be employed. Given the commercial availability of the target precursor, these methods are primarily of academic interest for this specific synthesis but are crucial for creating analogues. mt.com

Contemporary and Emerging Synthetic Routes to this compound

Modern organic synthesis has focused on developing more efficient, atom-economical, and selective methods, often employing transition metal catalysis. msu.edursc.org These approaches offer significant advantages over classical methods.

A prominent contemporary strategy involves the intramolecular cyclization of aryl propargyl ethers. text2fa.ir This route would begin with the synthesis of 1-(prop-2-yn-1-yloxy)-2-chloro-5-fluorobenzene from 2-chloro-5-fluorophenol and propargyl bromide. The subsequent cyclization of this ether is the key step and can be catalyzed by a variety of transition metals, each offering different reaction conditions and efficiencies.

| Catalyst System | Typical Reaction Conditions | Mechanism | Advantages/Disadvantages |

| Gold (Au) | Au(I) or Au(III) salts (e.g., Ph₃PAuNTf₂) in an organic solvent. msu.edu | π-activation of the alkyne followed by intramolecular hydroarylation/cyclization. | High efficiency and selectivity, mild conditions. Catalyst can be expensive. |

| Palladium (Pd) | Pd(OAc)₂ with ligands, often requires an oxidant (e.g., CuBr₂). msu.edu | Alkyne activation followed by cyclization. Can be part of a cascade reaction. nih.gov | Versatile for various substrates. May require additives and stoichiometric oxidants. |

| Iron (Fe) | FeCl₃ in an organic solvent like acetonitrile. msu.edu | Lewis acid-catalyzed intramolecular alkyne-carbonyl metathesis or hydroarylation. | Inexpensive and environmentally benign catalyst. May require higher temperatures. |

| Silver (Ag) | Silver salts (e.g., AgNO₃, AgOTf) often used as co-catalysts. | Similar to gold, involves π-activation of the alkyne. | Cost-effective alternative to gold. Can promote unwanted side reactions. msu.edu |

This catalytic cycloisomerization of the aryl propargyl ether is a highly effective and direct method for constructing the this compound framework, representing the state-of-the-art in chromene synthesis. msu.edu Another emerging strategy is the use of ring-closing carbonyl-olefin metathesis (RCCOM) from O-allyl salicylaldehydes, which offers a novel catalytic approach to the chromene core. nih.gov

Transition Metal-Catalyzed Synthesis Protocols

Transition metal catalysis offers a powerful and versatile approach for the construction of the 2H-chromene ring system. msu.edu Various metals, including palladium, iron, cobalt, and gold, have been successfully employed to catalyze the cyclization reactions that form the core structure. msu.edunih.gov These methods are often characterized by high efficiency and tolerance to a range of functional groups, including halogens, which is crucial for the synthesis of this compound. msu.edu

One common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, a palladium-catalyzed C-H activation followed by thermal 6π-electrocyclization has been shown to be an effective method for synthesizing substituted 2H-chromenes. nih.gov Iron-catalyzed intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehydes also provides a high-yield route to 3-substituted 2H-chromenes, a reaction that accommodates chloro and other halo substituents on the aromatic ring. msu.edu Gold and cobalt catalysts have also been utilized in the cyclization of aryl propargyl ethers and the reaction of salicyl-N-tosylhydrazones with terminal alkynes, respectively, demonstrating broad substrate scope. msu.edu

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Substituted 2H-Chromenes

| Catalyst | Starting Material | Product | Yield (%) | Reference |

| Pd(OAc)₂ | C1-substituted glucal | Substituted 2H-chromene | Good | nih.gov |

| FeCl₃ | Alkynyl ether of salicylaldehyde | 3-substituted 2H-chromene | High | msu.edu |

| [CoII(porphyrin)] | Salicyl-N-tosylhydrazone and terminal alkyne | 2H-chromene | Wide range | msu.edu |

| Ph₃PAuNTf₂ | Propargyl aryl ether | 2H-chromene | Good to High | msu.edu |

| (RhCp*Cl₂)₂ | Alkenylphenol and allene | 2,2-disubstituted 2H-chromene | - | nih.gov |

This table presents data for analogous compounds to illustrate the potential of these methods for the synthesis of this compound.

Application of Organocatalysis in Chromene Formation

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of 2H-chromenes. researchgate.net These methods often employ small organic molecules as catalysts, promoting reactions with high enantioselectivity. nih.gov For the synthesis of a chiral derivative of this compound, organocatalysis would be a highly attractive approach.

A common organocatalytic route to 2H-chromenes involves the reaction of salicylaldehydes with various reaction partners. For example, the Michael addition of a nucleophile to an activated alkene, followed by intramolecular cyclization, can be effectively catalyzed by chiral amines or other organocatalysts. nih.gov The synthesis of 2-amino-3-carbonitrile-4H-chromene derivatives has been achieved with good yields and moderate enantiomeric excess using organocatalysts. nih.gov While this example leads to a 4H-chromene, similar principles can be applied to the synthesis of 2H-chromenes. The development of organocatalytic methods for the enantioselective synthesis of chiral halogenated compounds is an active area of research and could be directly applicable to the target molecule. nih.gov

Table 2: Organocatalytic Approaches to Chromene Synthesis

| Catalyst | Reaction Type | Product | Enantiomeric Excess (ee %) | Reference |

| Chiral amine | Michael addition/cyclization | 2-amino-3-carbonitrile-4H-chromene derivative | 41-51 | nih.gov |

| Jørgensen-Hayashi catalyst | Enantioselective α-halogenation of aldehydes | Chiral halogenated compound | - | nih.gov |

| Cinchona alkaloid derivative | Enantioselective halogenation | Chiral halogenated compound | - | nih.gov |

This table provides examples of organocatalytic reactions relevant to the synthesis of functionalized and chiral chromenes.

Photochemical and Electrochemical Synthetic Strategies

Photochemical and electrochemical methods represent green and innovative approaches to organic synthesis that can offer unique reactivity and selectivity. While specific applications of these techniques for the direct synthesis of this compound are not documented, the principles can be applied to key bond-forming steps.

Photochemistry, utilizing visible light, can be employed for regioselective C-H functionalization reactions. rsc.org For instance, photocatalytic applications could be envisioned for the introduction of substituents onto a pre-formed chromene ring or for the cyclization step itself. Electrochemical synthesis offers a catalyst-free and atom-economical alternative. rsc.org Electrosynthesis has been used for various organic transformations and could potentially be adapted for the cyclization step in 2H-chromene synthesis, avoiding the need for external oxidants or catalysts. The photo-Favorskii rearrangement of chloropropiophenone, for example, has been successfully carried out under continuous-flow photochemistry conditions to synthesize ibuprofen, showcasing the potential of these methods for complex molecule synthesis. nih.gov

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry has become a transformative technology in chemical synthesis, offering significant advantages in terms of efficiency, safety, scalability, and process control over traditional batch methods. neuroquantology.comseqens.com The continuous nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. neuroquantology.comseqens.com

Table 3: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Advantage |

| Precise control of parameters | Improved yields, purities, and selectivities neuroquantology.com |

| Enhanced heat and mass transfer | Faster reaction rates and better efficiency seqens.com |

| Increased safety | Handling of hazardous reactions and reagents nih.gov |

| Scalability | Seamless transition from laboratory to industrial production seqens.com |

| Automation | Real-time monitoring and optimization neuroquantology.com |

Exploration of Chemo-, Regio-, and Stereoselective Synthetic Pathways

The synthesis of a specific isomer of a substituted chromene like this compound requires careful control over chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound synthesis, this would be crucial when dealing with starting materials containing multiple reactive sites.

Regioselectivity is the control over the position of bond formation. For example, in the cyclization to form the chromene ring, controlling the regioselectivity ensures the formation of the desired constitutional isomer. A base-mediated [4+2] annulation of curcumins with nitrochromenes has been shown to produce a single regio- and diastereomer in excellent yields. rsc.org

Stereoselectivity involves controlling the spatial arrangement of atoms in the product. If the synthesis involves the creation of a chiral center, achieving high stereoselectivity is essential. Organocatalysis is a particularly powerful tool for achieving high enantioselectivity in the synthesis of chiral chromenes. nih.gov

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Reaction Yields

When evaluating different synthetic routes to this compound, it is important to consider several metrics of efficiency.

Reaction Yield is the most common metric, representing the amount of product obtained relative to the theoretical maximum. High yields are desirable to maximize product output and minimize waste. Many of the transition metal-catalyzed and organocatalytic methods for 2H-chromene synthesis report good to excellent yields. msu.edunih.gov

Atom Economy , a concept in green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. libretexts.org Reactions with high atom economy are more sustainable as they generate less waste. Addition and cyclization reactions generally have high atom economy.

Synthetic Efficiency is a broader concept that encompasses factors such as the number of steps, ease of purification, cost of reagents, and energy consumption. A route with fewer steps and simpler purifications is generally considered more efficient.

Table 4: Comparison of Synthetic Methodologies for 2H-Chromenes

| Methodology | Typical Yields | Atom Economy | Key Advantages | Potential Challenges |

| Transition Metal Catalysis | Good to High msu.edu | Variable | High efficiency, broad scope msu.edu | Catalyst cost and removal |

| Organocatalysis | Good nih.gov | High | Metal-free, enantioselectivity nih.gov | Catalyst loading, reaction times |

| Photochemical/Electrochemical | Variable | Potentially High | Green, unique reactivity rsc.org | Specialized equipment, scalability |

| Flow Chemistry | High seqens.com | High | Efficiency, safety, scalability seqens.com | Initial setup cost |

This table provides a general comparison of the methodologies discussed, based on literature for the synthesis of analogous 2H-chromenes.

Elucidation of Reactivity Profiles and Mechanistic Pathways for 5 Chloro 8 Fluoro 2h Chromene

Electrophilic Aromatic Substitution Reactions on the Chromene Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.org In 5-chloro-8-fluoro-2H-chromene, the benzene (B151609) ring is the site of this reaction. The regioselectivity and rate of the substitution are significantly influenced by the substituents already present on the ring.

The benzene ring of this compound bears three substituents that direct incoming electrophiles: the chloro group at C-5, the fluoro group at C-8, and the oxygen atom of the 2H-pyran ring. Halogen substituents on an aromatic ring are known to be deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the ring and makes it less nucleophilic. chemistrytalk.orglibretexts.orglibretexts.org However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.orglibretexts.org

The relative deactivating effect of halogens correlates with their electronegativity, with fluorine being the least deactivating and iodine being the most. libretexts.org Therefore, both the chloro and fluoro groups in this compound will slow down the rate of electrophilic aromatic substitution compared to unsubstituted benzene.

The oxygen atom of the 2H-pyran ring, being an ether-like substituent, is an activating group and is also ortho-, para-directing due to its strong +M effect. This activating effect will compete with the deactivating effects of the halogens.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Rate | Directing Effect |

|---|---|---|---|---|---|

| -Cl | C-5 | Strongly withdrawing | Weakly donating | Deactivating | ortho, para |

| -F | C-8 | Strongly withdrawing | Weakly donating | Deactivating | ortho, para |

| -O- (pyran ring) | - | Withdrawing | Strongly donating | Activating | ortho, para |

The positions available for electrophilic attack on the aromatic ring of this compound are C-6 and C-7. To predict the major product, the directing effects of all three substituents must be considered:

Directing effect of the C-5 chloro group: This group directs incoming electrophiles to its ortho position (C-6) and its para position. The para position is occupied by the C-8 fluoro group.

Directing effect of the C-8 fluoro group: This group directs to its ortho position (C-7) and its para position, which is occupied by the C-5 chloro group.

Directing effect of the pyran oxygen: This group directs to its ortho position (C-8a, which is part of the ring fusion and not available for substitution) and its para position (C-6).

Based on a qualitative analysis, the C-6 position is favored by the directing effects of both the C-5 chloro group (ortho) and the pyran oxygen (para). The C-7 position is only directed by the C-8 fluoro group (ortho). Therefore, electrophilic substitution is most likely to occur at the C-6 position. Steric hindrance at the C-7 position, being situated between the C-8 fluoro group and the C-6 hydrogen, is also a factor to consider.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally less common than electrophilic substitution because aromatic rings are electron-rich and repel nucleophiles. libretexts.orgwikipedia.org

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgwikipedia.org In this compound, there are no such strongly activating groups. The chloro and fluoro substituents themselves are electron-withdrawing, but not typically sufficient to facilitate SNAr under mild conditions.

Therefore, halogen exchange reactions on this compound would likely require harsh conditions, such as high temperatures and pressures, and the use of strong nucleophiles. The relative reactivity of the two halogens would depend on a balance between the C-F bond strength (stronger) and the C-Cl bond strength (weaker), as well as the stability of the intermediate Meisenheimer complex.

Similar to halogen exchange, the reaction of this compound with other carbon- and heteroatom-based nucleophiles is expected to be challenging. Without the presence of activating groups, the SNAr mechanism is highly unfavorable.

| Nucleophile Type | Examples | Potential Reaction |

|---|---|---|

| Oxygen-based | Hydroxide (OH⁻), Alkoxides (RO⁻) | Substitution of Cl or F to form phenols or ethers |

| Nitrogen-based | Ammonia (NH₃), Amines (RNH₂) | Substitution of Cl or F to form anilines |

| Sulfur-based | Thiolates (RS⁻) | Substitution of Cl or F to form thioethers |

| Carbon-based | Cyanide (CN⁻), Enolates | Substitution of Cl or F to form nitriles or C-C coupled products |

Note: These reactions are generally expected to require harsh conditions for this compound.

Cycloaddition Chemistry Involving the 2H-Chromene Moiety

The 2H-pyran ring of the chromene moiety contains a conjugated diene system and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In a [4+2] cycloaddition, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

The reactivity of the 2H-chromene as a diene is influenced by the electronic nature of its substituents. In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. The electron-withdrawing nature of the chloro and fluoro substituents on the benzene ring of this compound would decrease the electron density of the entire molecule, including the diene portion of the 2H-pyran ring. This would likely make the compound less reactive in a normal-electron-demand Diels-Alder reaction.

Conversely, in an inverse-electron-demand Diels-Alder reaction, the diene is electron-poor and the dienophile is electron-rich. The presence of the electron-withdrawing halogens might enhance the reactivity of this compound towards electron-rich dienophiles.

| Dienophile Type | Examples | Expected Reactivity with this compound |

|---|---|---|

| Electron-poor | Maleic anhydride, Acrylates, Quinones | Lower reactivity (normal-electron-demand) |

| Electron-rich | Enol ethers, Enamines | Potentially higher reactivity (inverse-electron-demand) |

Oxidation and Reduction Chemistry of the Chromene System

The 2H-chromene core possesses distinct sites susceptible to oxidation and reduction. The primary sites for these transformations are the C2-C3 double bond and the benzylic C4 position.

Oxidation:

The electron-rich double bond in the pyran ring of this compound is the most probable site for oxidation. Common oxidizing agents can lead to a variety of products.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 5-chloro-8-fluoro-2,3-epoxy-3,4-dihydro-2H-chromene. The electron-withdrawing substituents on the aromatic ring may slightly decrease the nucleophilicity of the double bond, potentially requiring more forcing reaction conditions compared to electron-rich chromenes.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (KMnO₄) under cold, alkaline conditions, would likely result in the formation of the corresponding cis-diol, 5-chloro-8-fluoro-3,4-dihydro-2H-chromene-2,3-diol.

Oxidative Cleavage: More aggressive oxidizing agents, such as ozone (O₃) followed by an appropriate workup, would cleave the C2-C3 double bond, leading to the formation of a substituted salicylaldehyde (B1680747) derivative.

Reduction:

The reduction of the 2H-chromene system can be achieved through catalytic hydrogenation.

Catalytic Hydrogenation: The C2-C3 double bond can be readily reduced to a single bond using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This reaction would yield the corresponding chroman, 5-chloro-8-fluoro-3,4-dihydro-2H-chromene. The halogen substituents on the aromatic ring are generally stable under these conditions, although prolonged reaction times or more active catalysts could potentially lead to dehalogenation.

| Reaction Type | Reagent(s) | Predicted Product | Notes |

| Epoxidation | m-CPBA | 5-chloro-8-fluoro-2,3-epoxy-3,4-dihydro-2H-chromene | Reaction rate may be slower due to electron-withdrawing groups. |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 5-chloro-8-fluoro-3,4-dihydro-2H-chromene-2,3-diol | Expected to yield the cis-diol. |

| Oxidative Cleavage | 1. O₃, 2. (CH₃)₂S | 2-formyl-4-chloro-7-fluorophenol derivative | Cleavage of the pyran ring. |

| Catalytic Hydrogenation | H₂, Pd/C | 5-chloro-8-fluoro-3,4-dihydro-2H-chromene | Reduction of the alkene to an alkane. |

Ring-Opening and Rearrangement Reactions of this compound

The pyran ring of 2H-chromenes can undergo ring-opening reactions under specific conditions, often acid- or base-catalyzed. Rearrangement reactions, while less common for the basic 2H-chromene skeleton itself, can be initiated by the transformation of substituents.

Ring-Opening Reactions:

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen can be protonated, making the C2 carbon susceptible to nucleophilic attack. If the nucleophile is water, this can lead to the formation of a hemiacetal, which can exist in equilibrium with the ring-opened hydroxy aldehyde. The electron-withdrawing nature of the chloro and fluoro groups on the aromatic ring would likely stabilize the phenolic hydroxyl group, potentially influencing the equilibrium of this process.

Base-Catalyzed Ring Opening: While less common for simple 2H-chromenes, strong bases could potentially induce ring-opening, although this would likely require harsh conditions.

Rearrangement Reactions:

Claisen-type Rearrangements: While this compound itself is not a direct substrate for a classical Claisen rearrangement, derivatives with an allyl group at the C2 position could undergo such transformations.

Photochemical Rearrangements: Irradiation with UV light can sometimes induce rearrangements in unsaturated heterocyclic systems, though specific predictions for this compound are difficult without experimental data.

The formation of ortho-quinone methide intermediates is a recurring mechanistic feature in some 2H-chromene syntheses and could be a potential pathway in certain rearrangement reactions. msu.edu

Detailed Mechanistic Investigations of Significant Transformations

Due to the absence of experimental studies on this compound, the following mechanistic discussions are based on established principles of organic chemistry and studies of related systems.

A key reaction for which a mechanism can be proposed is the electrophilic addition to the C2-C3 double bond. wikipedia.org

Electrophilic Addition Mechanism (e.g., Hydrobromination):

Protonation: The reaction would initiate with the attack of the π-electrons of the double bond on the electrophile (e.g., H⁺ from HBr). This would lead to the formation of a carbocation intermediate. The regioselectivity of this step is governed by the stability of the resulting carbocation. Protonation at C3 would lead to a more stable benzylic carbocation at C2, which is also stabilized by the adjacent oxygen atom through resonance.

Nucleophilic Attack: The bromide ion (Br⁻) would then act as a nucleophile, attacking the carbocation at C2 to form the final product, 2-bromo-5-chloro-8-fluoro-3,4-dihydro-2H-chromene.

The presence of electron-withdrawing groups on the benzene ring would deactivate the ring towards electrophilic aromatic substitution, making the double bond of the pyran ring the more likely site of electrophilic attack.

The kinetics and thermodynamics of reactions involving this compound would be influenced by the electronic effects of the halogen substituents.

Kinetic Considerations:

The rates of electrophilic additions to the C2-C3 double bond are expected to be slower than for unsubstituted 2H-chromene. The electron-withdrawing chloro and fluoro groups decrease the electron density of the entire molecule, including the double bond, making it less nucleophilic.

In reactions where a carbocation intermediate is formed, the stability of this intermediate will influence the rate-determining step. As mentioned, the benzylic carbocation at C2 is favored.

Thermodynamic Considerations:

Kinetic and thermodynamic studies on the synthesis of a 6-bromo-2H-chromene derivative have shown that certain steps in the reaction mechanism can be slow and energetically unfavorable, acting as the rate-determining step. tandfonline.comtandfonline.com A similar detailed analysis for reactions of this compound would require experimental data.

The table below provides a hypothetical comparison of the relative reaction rates for electrophilic addition to different substituted 2H-chromenes.

| Substituent on Benzene Ring | Predicted Relative Rate of Electrophilic Addition | Reasoning |

| -OCH₃ (electron-donating) | Fastest | Increased electron density of the π-system. |

| -H (unsubstituted) | Intermediate | Baseline reactivity. |

| -Cl, -F (electron-withdrawing) | Slowest | Decreased electron density of the π-system. |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro 8 Fluoro 2h Chromene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule such as 5-chloro-8-fluoro-2H-chromene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. For this compound, COSY would be expected to show correlations between the protons on the dihydropyran ring: the methylene (B1212753) protons at the C2 position would couple with the vinylic proton at C3, which in turn would couple with the vinylic proton at C4. On the aromatic ring, a correlation between the protons at C6 and C7 would confirm their adjacency.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space proximity between protons, regardless of their bonding. biophysics.org NOESY data helps to define the molecule's three-dimensional conformation. For example, a NOESY correlation between the proton at C4 and one of the protons at the C2 position would help to describe the conformation of the dihydropyran ring.

Table 1: Expected Multi-dimensional NMR Correlations for this compound This table is illustrative and based on established NMR principles for similar structures.

| Proton (¹H) | COSY Correlations (¹H) | HMQC/HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

|---|---|---|---|---|

| H-2 | H-3 | C-2 | C-3, C-8a | H-3 |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-4a | H-2, H-4 |

| H-4 | H-3 | C-4 | C-3, C-4a, C-5, C-8a | H-3 |

| H-6 | H-7 | C-6 | C-5, C-7, C-8 | H-7 |

| H-7 | H-6 | C-7 | C-5, C-6, C-8, C-8a | H-6 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.orgslideshare.net

The key advantages of ¹⁹F NMR include its vast chemical shift range (approximately 800 ppm), which makes the fluorine signal exceptionally sensitive to its local electronic environment. wikipedia.orgazom.com For this compound, the ¹⁹F NMR spectrum would display a single resonance corresponding to the fluorine atom at the C8 position. The precise chemical shift of this signal provides a unique fingerprint for the molecule.

Furthermore, ¹⁹F nuclei couple with neighboring ¹H nuclei, providing valuable structural data. The fluorine at C8 would exhibit a three-bond coupling (³JF-H) to the proton at C7, splitting the ¹⁹F signal into a doublet (assuming no other significant couplings). Conversely, the ¹H signal for the C7 proton would also be split into a doublet by the C8 fluorine. This reciprocal coupling provides definitive evidence for the proximity of these two atoms. Longer-range couplings, for instance to the proton at C6, might also be observable.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). researchgate.net This accuracy allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. researchgate.net For this compound (C₉H₆ClFO), the calculated exact mass of the molecular ion is 184.0095 u. An HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would serve as strong evidence for the compound's identity.

The choice between ESI and GC as an introduction method depends on the analyte's properties.

GC-HRMS: As a relatively small and potentially volatile molecule, this compound is likely well-suited for analysis by Gas Chromatography coupled with HRMS. researchgate.net This technique combines the excellent separation capabilities of GC with the precise mass measurement of HRMS, making it ideal for identifying the target compound within a mixture. nih.gov

ESI-HRMS: Electrospray Ionization is a soft ionization technique typically coupled with liquid chromatography (LC) and is used for a wide range of compounds. mdpi.com In ESI, the molecule is often observed as a protonated species, [M+H]⁺. HRMS analysis of this ion would provide the same level of confidence in determining the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The analysis of the resulting product ions provides detailed structural information and helps to piece together the molecule's architecture.

Table 2: Plausible HRMS Fragmentation Pathways for this compound This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss |

|---|---|---|---|

| 184.0095 | 156.0146 | Ethene | C₂H₄ |

| 184.0095 | 149.0326 | Chlorine Radical | Cl |

| 184.0095 | 148.0247 | Hydrogen Chloride | HCl |

| 156.0146 | 128.0197 | Carbon Monoxide | CO |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are excellent for identifying the functional groups present. nih.gov

For this compound, the key functional groups and their expected vibrational frequencies include:

Aromatic Ring: C=C stretching vibrations typically appear in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching bands are expected above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be observed in the 700-900 cm⁻¹ range.

Dihydropyran Ring: The C=C double bond stretch (at C3-C4) will appear in the 1630-1680 cm⁻¹ region. Aliphatic C-H stretching from the CH₂ group at C2 will result in bands between 2850 and 2960 cm⁻¹.

Ether Linkage: The characteristic asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band around 1230-1270 cm⁻¹.

Haloalkane Groups: The C-F bond gives rise to a very strong absorption in the 1000-1400 cm⁻¹ range. The C-Cl stretch produces a signal in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound Frequency ranges are based on standard values for the indicated functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | C-H (in CH₂) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1620 | Medium to Strong |

| C=C Stretch (Alkenyl) | C=C | 1630 - 1680 | Medium |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1230 - 1270 | Strong |

| C-F Stretch | Aryl-F | 1100 - 1400 | Strong |

| C-Cl Stretch | Aryl-Cl | 600 - 800 | Medium to Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule—for instance, through substitution at the C2 position—the resulting enantiomers could be distinguished and their absolute configuration assigned using techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.govnih.gov These methods measure the differential absorption of left- and right-circularly polarized light. rsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures electronic transitions and is highly sensitive to the stereochemical environment of chromophores. For a chiral derivative of this compound, the aromatic ring system acts as a strong chromophore. The ECD spectrum would display characteristic positive or negative bands (Cotton effects). The absolute configuration of a specific enantiomer (e.g., (R)- or (S)-) would be determined by comparing the experimentally measured ECD spectrum with a spectrum predicted through quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). A match between the experimental and the calculated spectrum for one of the enantiomers provides a reliable assignment of its absolute stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) counterpart to ECD. It provides information about the stereochemistry by measuring the differential absorption of circularly polarized infrared light. A VCD spectrum is typically more complex than an ECD spectrum, containing numerous bands that correspond to the various vibrational modes of the molecule. This complexity provides a rich, fingerprint-like spectrum for the chiral structure. As with ECD, the absolute configuration is assigned by comparing the experimental VCD spectrum to one calculated for a specific enantiomer. VCD is particularly powerful for confirming stereochemical assignments due to the high density of structural information it provides.

Below is a table illustrating the type of data that would be generated for a hypothetical chiral derivative.

Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative

| Technique | Parameter | Illustrative Data | Description |

|---|---|---|---|

| ECD | Wavelength (λ) | 275 nm | The wavelength of a major electronic transition showing a Cotton effect. |

| Δελ (M⁻¹cm⁻¹) | +5.2 | The differential molar extinction coefficient, indicating the sign and magnitude of the signal. | |

| VCD | Wavenumber (cm⁻¹) | 1250 cm⁻¹ (C-O stretch) | The frequency of a specific, stereochemically sensitive vibrational mode. |

| ΔA (x 10⁻⁴) | -1.5 | The differential absorbance, indicating the sign and intensity of the VCD band. |

Note: The data in this table are hypothetical and serve only to illustrate the output of chiroptical spectroscopy measurements.

Computational Chemistry and Theoretical Investigations of 5 Chloro 8 Fluoro 2h Chromene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-chloro-8-fluoro-2H-chromene. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. For chromene derivatives, the distribution of these orbitals is typically spread across the aromatic ring and the heterocyclic portion of the molecule. The presence of electron-withdrawing groups like chlorine and fluorine would be expected to lower the energies of both the HOMO and LUMO.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Lowered by substituents | Indicates reduced electron-donating ability |

| LUMO Energy | Lowered by substituents | Indicates enhanced electron-accepting ability |

Note: The values in this table are predictive and based on general principles of substituent effects on aromatic systems. Actual values would require specific quantum chemical calculations.

Reactivity descriptors derived from quantum chemical calculations help in predicting the sites of electrophilic and nucleophilic attack. The Fukui function indicates the change in electron density at a given point in the molecule when an electron is added or removed, thus identifying reactive sites. The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are indicative of sites prone to electrophilic attack, while regions of positive potential (blue) suggest sites for nucleophilic attack. For this compound, the electronegative chlorine and fluorine atoms, along with the oxygen atom in the chromene ring, would create distinct regions of negative potential.

Theoretical calculations can accurately predict spectroscopic properties. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra. The predicted frequencies for C-H, C-O, C-Cl, and C-F stretching and bending vibrations would be characteristic of the this compound structure.

Theoretical Modeling of Reaction Mechanisms and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the reaction pathways, it is possible to locate and characterize the transition states, which are the energy maxima along the reaction coordinate. This provides critical information about the activation energy and the feasibility of a proposed mechanism. For a molecule like this compound, theoretical modeling could be used to study its reactivity in various chemical transformations, such as electrophilic aromatic substitution or reactions involving the heterocyclic ring.

Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase, molecular behavior can be significantly influenced by the solvent. Molecular Dynamics (MD) simulations can be employed to study the explicit interactions between this compound and solvent molecules. These simulations provide insights into solvation energies, diffusion rates, and the local solvent structure around the molecule. MD simulations are also useful for studying intermolecular interactions, such as how molecules of this compound might interact with each other in the solid state or in solution.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The process of designing and screening novel derivatives of this compound in silico is a multi-step approach that leverages computational power to predict the potential of these new molecules as therapeutic agents before their actual synthesis. This strategy significantly streamlines the drug discovery pipeline by prioritizing compounds with the highest likelihood of success.

The initial phase of the in silico design process involves the creation of a virtual library of novel this compound derivatives. This is achieved by systematically modifying the parent structure at various positions. Common modifications include the introduction of different functional groups at positions on the pyran or benzene (B151609) rings that are not occupied by the chloro and fluoro substituents. The selection of these functional groups is guided by principles of medicinal chemistry, aiming to modulate properties such as solubility, metabolic stability, and target binding affinity. For instance, groups capable of forming hydrogen bonds, hydrophobic interactions, or ionic bonds are often incorporated to enhance interaction with biological targets.

Once the virtual library is generated, it is subjected to a rigorous virtual screening cascade. This process typically begins with the application of drug-likeness filters, such as Lipinski's rule of five, to eliminate compounds with unfavorable physicochemical properties that are likely to lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. Compounds that pass these initial filters are then advanced to molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor target. This allows for the assessment of the binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the designed derivatives and the active site of the target protein. The selection of the protein target is crucial and is based on the therapeutic area of interest. For chromene derivatives, potential targets are diverse, given their broad spectrum of reported biological activities, including anticancer and antimicrobial effects. nih.govscispace.comeurjchem.com

The results of the molecular docking studies are typically quantified by a scoring function that estimates the binding free energy. Derivatives with the most favorable docking scores are considered for further computational analysis, such as molecular dynamics (MD) simulations. MD simulations provide a more dynamic and realistic representation of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur upon ligand binding over a period of time.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important facet of the in silico investigation of these novel derivatives. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a robust QSAR model for this compound derivatives, it becomes possible to predict the activity of newly designed compounds without the need for extensive docking or MD simulations, thereby accelerating the screening process.

The culmination of this comprehensive in silico workflow is the identification of a select number of lead candidates that exhibit promising predicted activity and favorable ADME properties. These prioritized compounds can then be synthesized and subjected to experimental validation, with a higher probability of success than compounds selected through traditional, non-computational screening methods.

The following tables present hypothetical data that would be generated during such a computational investigation, illustrating the type of detailed research findings that emerge from the in silico design and virtual screening of novel this compound derivatives.

Table 1: Physicochemical Properties and Drug-Likeness of Designed this compound Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| 5C8F-001 | 320.75 | 3.8 | 1 | 4 | 0 |

| 5C8F-002 | 350.80 | 4.2 | 2 | 5 | 0 |

| 5C8F-003 | 410.90 | 5.1 | 3 | 6 | 1 |

| 5C8F-004 | 295.70 | 3.1 | 0 | 3 | 0 |

| 5C8F-005 | 385.85 | 4.5 | 1 | 5 | 0 |

Table 2: Molecular Docking Results of this compound Derivatives against a Hypothetical Protein Kinase Target

| Compound ID | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| 5C8F-001 | -9.5 | 3 | LYS76, GLU91, ASP161 |

| 5C8F-002 | -8.9 | 2 | LYS76, THR158 |

| 5C8F-003 | -7.2 | 1 | ASP161 |

| 5C8F-004 | -9.8 | 2 | LYS76, GLU91 |

| 5C8F-005 | -9.2 | 3 | GLU91, THR158, ASP161 |

Table 3: Predicted ADME Properties of Lead this compound Derivatives

| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation | CYP2D6 Inhibition |

| 5C8F-001 | High | Low | Non-inhibitor |

| 5C8F-004 | High | Medium | Non-inhibitor |

| 5C8F-005 | Medium | Low | Inhibitor |

Strategic Derivatization and Scaffold Modification of 5 Chloro 8 Fluoro 2h Chromene

Targeted Functionalization at the Chromene Ring System

The chromene core itself is amenable to further functionalization, allowing for the introduction of diverse substituents that can modulate the electronic and steric properties of the molecule.

Introduction of Additional Halogens, Alkyl, or Aryl Moieties

Further substitution on the aromatic portion of the 5-chloro-8-fluoro-2H-chromene molecule can be achieved through electrophilic aromatic substitution reactions. The existing oxygen, chlorine, and fluorine atoms exert directing effects on incoming electrophiles. The ether oxygen at position 1 is a strong activating group and, along with the halogen atoms, will direct incoming electrophiles primarily to the C-6 and C-7 positions, although steric hindrance may influence the final regioselectivity.

Halogenation: Direct halogenation using reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine can introduce additional halogen atoms onto the aromatic ring, likely at the C-6 position. The incorporation of further halogens has been shown to be beneficial for the antibacterial activity in related halogenated 3-nitro-2H-chromene series. nih.gov

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be accomplished via Friedel-Crafts reactions. Using alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), carbon-based substituents can be installed on the electron-rich aromatic ring. These reactions provide a direct method for creating new carbon-carbon bonds.

Arylation: While direct Friedel-Crafts arylation can be challenging, alternative methods such as palladium-catalyzed cross-coupling reactions on a pre-functionalized chromene (e.g., a borylated or triflated derivative) can be employed to introduce aryl moieties.

Heteroatom-Based Substitutions (e.g., Nitrogen, Oxygen, Sulfur Linkages)

The introduction of heteroatom-based functional groups can significantly alter the pharmacological and material properties of the chromene scaffold. These substitutions are typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

Nitration: Electrophilic nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group can then serve as a versatile intermediate, for instance, by being reduced to an amino group, which can be further derivatized.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination offers a powerful method. If an additional halide or triflate is installed on the ring, this palladium-catalyzed reaction can couple the chromene with a wide variety of primary or secondary amines, anilines, or N-heterocycles.

Ullmann Condensation: The Ullmann condensation can be used to form C-O or C-S bonds. By reacting a halogenated chromene derivative with an alcohol, phenol (B47542), or thiol in the presence of a copper catalyst, ether or thioether linkages can be established. Michael addition reactions to activated chromenes, such as 3-nitro-2H-chromene, have also been established as a robust method for creating C-X bonds, where X represents a heteroatom. researchgate.net

Directed Modifications at the Chloro and Fluoro Substituent Positions

The chloro and fluoro substituents at the C-5 and C-8 positions, respectively, are not merely passive groups; they serve as key reactive sites for sophisticated and regioselective modifications of the scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira) at the Chlorine Position

The chlorine atom at the C-5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems with specialized ligands have made these transformations highly efficient. mdpi.com These reactions are fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. researchgate.net It is widely used due to the commercial availability and stability of the boronic acid reagents.

Stille Coupling: In a Stille coupling, an organostannane reagent is coupled with the aryl chloride, catalyzed by palladium. This method is valued for its tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the aryl chloride and an alkene, providing a direct route to vinylated chromenes.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. It is the most common method for synthesizing aryl alkynes.

Table 1: Potential Cross-Coupling Reactions at the C-5 Chloro Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Group Introduced |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | C-C | Aryl or Heteroaryl |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Alkyl, Alkenyl, or Aryl |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C | Alkenyl (Vinyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C | Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N | Amino |

| C-S Coupling | Thiol (RSH) | Pd(dba)₂, Xantphos, K₂CO₃ | C-S | Thioether |

Directed ortho-Metalation and Subsequent Derivatization at the Fluorine Position or Adjacent Sites

The fluorine atom at C-8 can function as a directed metalation group (DMG). researchgate.net In a process known as Directed ortho-Metalation (DoM), a strong organolithium base (like n-butyllithium or s-butyllithium) coordinates to the Lewis basic fluorine atom and selectively deprotonates the adjacent ortho position (C-7). wikipedia.orgsemanticscholar.org This generates a highly reactive aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to install a diverse array of functional groups with high regioselectivity. semanticscholar.org

This strategy offers a powerful and precise method for functionalization, avoiding the potential mixture of isomers that can arise from electrophilic aromatic substitution. The choice of electrophile determines the nature of the substituent introduced at the C-7 position.

Table 2: Derivatization via Directed ortho-Metalation at the C-7 Position

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Proton source | H₂O | -H (Deuterium if D₂O is used) |

| Alkyl halide | CH₃I | -CH₃ (Methyl) |

| Carbonyl compound | Acetone, Benzaldehyde | -C(OH)R₂ (Tertiary/Secondary Alcohol) |

| Carbon dioxide | CO₂ (gas) | -COOH (Carboxylic Acid) |

| Isocyanate | Ph-NCO | -C(O)NHPh (Amide) |

| Sulfur electrophile | S₈, R-S-S-R | -SH, -SR (Thiol, Thioether) |

| Boronic ester | B(OiPr)₃ | -B(OiPr)₂ (Boronic Ester) |

| Halogen source | I₂, C₂Cl₆ | -I, -Cl (Iodo, Chloro) |

Strategies for Diversity-Oriented Synthesis Based on the Chromene Core

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting point, efficiently exploring chemical space to find novel bioactive compounds. cam.ac.ukrsc.org The this compound scaffold is an ideal starting point for a DOS campaign due to the orthogonal reactivity of its functional handles.

A typical DOS strategy would involve a branching synthesis plan. Starting with the core scaffold, parallel reaction pathways would be employed to modify the molecule at its different reactive sites.

Pathway A (C-5 Modification): A library of compounds could be generated by applying a suite of different cross-coupling reactions (Suzuki, Sonogashira, etc.) to the C-5 chloro position, introducing a wide range of aryl, alkynyl, and other carbon-based substituents. nih.gov

Pathway B (C-7 Modification): In parallel, the Directed ortho-Metalation strategy could be used to introduce a diverse set of functional groups at the C-7 position by quenching the lithiated intermediate with a library of electrophiles.

Pathway C (Ring Functionalization): A third branch could involve further electrophilic substitution on the chromene ring itself, for example, by nitration or halogenation at the C-6 position.

Combinatorial Expansion: The products from each of these initial pathways can then be subjected to further reactions. For example, a product from Pathway A (e.g., a biaryl derivative) could then undergo Directed ortho-Metalation (Pathway B), creating a second layer of diversity. Similarly, a nitro group introduced in Pathway C could be reduced to an amine and then acylated or alkylated.

By combining these strategies, a single starting scaffold can be rapidly elaborated into a large and structurally diverse library of compounds, each with a unique substitution pattern and three-dimensional shape, which is crucial for exploring a wide range of biological targets. cam.ac.uk

Construction of Chemical Libraries with Structural Variations of this compound

The development of chemical libraries centered around a core scaffold is a fundamental strategy in medicinal chemistry for the discovery of new bioactive agents. The this compound scaffold presents a unique starting point for such endeavors, owing to its distinct substitution pattern which can influence its physicochemical properties and biological interactions. The construction of a chemical library based on this scaffold involves systematic modifications at various positions to generate a diverse set of analogues. These variations allow for a thorough exploration of the structure-activity relationship (SAR), providing insights into how different functional groups at specific positions affect the compound's biological activity.

A common approach to building such a library is through parallel synthesis, where a common intermediate is used to generate a multitude of derivatives. For the this compound core, derivatization can be strategically planned at several key positions. The inherent reactivity of the 2H-chromene system, along with the directing effects of the chloro and fluoro substituents, can be exploited to introduce a wide range of chemical functionalities.

One of the primary sites for modification is the C2 position of the pyran ring. The synthesis of 2-substituted 2H-chromenes can be achieved through various methods, including the reaction of a corresponding salicylaldehyde (B1680747) with potassium vinyltrifluoroborates in the presence of a secondary amine. nih.gov This allows for the introduction of a diverse array of substituents at this position. For instance, by using different vinyltrifluoroborates, alkyl, aryl, and heteroaryl groups can be incorporated, each potentially leading to different biological outcomes.

Another key area for derivatization is the aromatic ring. While the existing chloro and fluoro substituents are generally stable, further modifications can be envisioned. For example, nucleophilic aromatic substitution reactions could potentially be employed to replace one of the halogens, although this would require harsh conditions. A more feasible approach would be to start with precursors that have other functional groups on the aromatic ring, which can then be modified.

Multicomponent reactions (MCRs) offer an efficient pathway for the rapid generation of a library of chromene derivatives. nih.govijlsci.in For instance, a one-pot reaction involving a salicylaldehyde precursor to this compound, a C-H activated acidic compound, and an aldehyde could generate a library of 4-substituted chromene analogues. nih.gov This approach is highly convergent and allows for the introduction of multiple points of diversity in a single step. Microwave-assisted synthesis can further accelerate the creation of these libraries. nih.gov

The following interactive data table illustrates a hypothetical library of derivatives based on the this compound scaffold, showcasing possible structural variations. The table includes the compound identifier, the chemical structure, the molecular weight, and a placeholder for a hypothetical biological activity metric (e.g., IC50), which would be determined through subsequent screening.

Interactive Data Table: Library of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Structure | Molecular Weight ( g/mol ) | Hypothetical IC50 (µM) |

| CF-001 | H | H | 200.60 | ||

| CF-002 | Methyl | H | 214.63 | ||

| CF-003 | Phenyl | H | 276.71 | ||

| CF-004 | H | 4-Methoxy-phenyl | 306.74 | ||

| CF-005 | H | 3-Pyridyl | 277.70 | ||

| CF-006 | Ethyl | 2-Thienyl | 310.81 |

Detailed research findings from the screening of such a library would typically be compiled into a comprehensive SAR table. This table would correlate the structural modifications with the observed changes in biological activity. For example, it might be found that small alkyl substituents at the C2 position are well-tolerated, while larger or more polar groups lead to a decrease in activity. Similarly, the introduction of a hydrogen bond donor or acceptor on a C4-aryl substituent could be found to be critical for potent activity.

The following table presents a summary of hypothetical research findings from the screening of the aforementioned chemical library.

Data Table: Summary of Structure-Activity Relationship (SAR) Findings

| Position of Modification | Type of Substituent | Observation |

| C2 | Small alkyl (e.g., Methyl, Ethyl) | Generally well-tolerated, maintains moderate activity. |

| C2 | Bulky alkyl (e.g., Isopropyl, tert-Butyl) | Decrease in activity, suggesting steric hindrance. |

| C2 | Aryl (e.g., Phenyl) | Significant increase in activity, indicating a potential π-π stacking interaction. |

| C4 | Electron-donating group on aryl ring (e.g., Methoxy) | Enhanced activity, possibly due to favorable electronic interactions. |

| C4 | Electron-withdrawing group on aryl ring (e.g., Nitro) | Reduced activity, suggesting that electron density in the aryl ring is important. |

| C4 | Heteroaryl (e.g., Pyridyl, Thienyl) | Activity is maintained or slightly reduced, indicating that the overall shape and electronic properties of the aromatic system are key. |

Future Research Trajectories and Emerging Avenues for 5 Chloro 8 Fluoro 2h Chromene Research

Development of Environmentally Benign and Sustainable Synthetic Routes

Traditional synthetic methods for chromene derivatives often involve harsh reagents and generate significant chemical waste. nih.govresearchgate.net Future research on 5-chloro-8-fluoro-2H-chromene should prioritize the development of green and sustainable synthetic protocols. This aligns with the growing emphasis on environmentally conscious chemical manufacturing. nih.gov

Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step, minimizing intermediate isolation and purification. scispace.comnih.gov Designing an MCR for this compound, potentially from a substituted salicylaldehyde (B1680747), an activated alkyne, and a suitable coupling partner, would be a significant advancement.

Green Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. bohrium.com Research could focus on employing solid acid catalysts, such as zeolites or clays, or even biocatalysts, to promote the cyclization reactions leading to the chromene core. researchgate.net The use of natural base catalysts, for instance, derived from waste materials, presents an innovative and sustainable option. bohrium.com

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates and improving yields in chromene synthesis, often under milder conditions than conventional heating. nih.govresearchgate.net Investigating these energy sources for the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is crucial for sustainable synthesis. researchgate.netscispace.com The development of a synthetic route for this compound that proceeds efficiently in an aqueous medium would be a noteworthy achievement in green chemistry. nih.gov

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Chromene Derivatives

| Feature | Conventional Synthesis | Green Synthetic Approach |

| Solvents | Often uses hazardous organic solvents (e.g., DMF, acetonitrile). scispace.com | Employs water, ethanol, or solvent-free conditions. scispace.comnih.gov |

| Catalysts | May use hazardous organic bases (e.g., piperidine, triethylamine). scispace.com | Utilizes reusable solid acids, biocatalysts, or natural base catalysts. bohrium.comresearchgate.net |

| Energy | Typically relies on conventional heating. | Can use microwave irradiation or ultrasound for enhanced efficiency. nih.govresearchgate.net |

| Efficiency | Often involves multiple steps with intermediate purification. | Favors one-pot multicomponent reactions for higher atom economy. scispace.comnih.gov |

| Waste | Generates significant chemical waste. | Aims to minimize waste production. nih.gov |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective and novel chemical transformations.

Future research could investigate:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Cl and C-F bonds could be exploited in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the selective introduction of various substituents at the 5- or 8-position, leading to a diverse library of derivatives with potentially unique properties.

Halogen-Dance Reactions: Under specific basic conditions, halogenated aromatic compounds can undergo "halogen-dance" reactions, where the halogen atom migrates to a different position on the ring. Investigating this phenomenon with this compound could lead to the synthesis of novel, isomerically pure chromene derivatives that are otherwise difficult to access.

Functionalization of the Pyran Ring: Beyond the aromatic ring, the pyran moiety of the chromene scaffold offers sites for further chemical modification. For instance, allylic bromination followed by nucleophilic substitution could introduce new functional groups at the 4-position. Additionally, dihydroxylation or epoxidation of the double bond in the pyran ring would provide access to a range of chiral derivatives.

Photochemical Reactions: The chromene core is known to exhibit interesting photochemical reactivity. researchgate.net Exploring the photochemical transformations of this compound, such as [2+2] cycloadditions or electrocyclizations, could lead to the discovery of novel molecular architectures.

Integration of this compound into Complex Molecular Architectures

The this compound scaffold can serve as a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Future research in this area could focus on:

Synthesis of Fused Heterocyclic Systems: The chromene ring can be annulated with other heterocyclic rings to create novel polycyclic systems. For example, a Knoevenagel condensation of a 2-amino-3-cyano-4H-chromene derivative (accessible from this compound) with a suitable diketone could yield a fused pyrimido[4,5-b]chromene system.

Incorporation into Natural Product Analogs: Many natural products contain a chromene or related benzopyran core. researchgate.net The unique halogenation pattern of this compound could be incorporated into synthetic analogs of these natural products to probe structure-activity relationships and potentially develop new therapeutic agents.

Dendrimer and Polymer Synthesis: The chromene unit could be incorporated as a monomer into polymerization reactions to create novel polymers with interesting optical or electronic properties. Alternatively, it could be used as a core or branching unit in the synthesis of dendrimers.

Potential Applications in Advanced Materials Science (Hypothetical)

The electronic properties of halogenated organic compounds make them promising candidates for applications in materials science. acs.org While speculative, the following are potential avenues for future investigation of this compound in this field:

Organic Light-Emitting Diodes (OLEDs): The introduction of halogen atoms can influence the HOMO/LUMO energy levels of organic molecules, which is a critical parameter for their use in OLEDs. acs.org The specific substitution pattern of this compound could lead to desirable electronic properties for use as an emitter or host material in OLED devices.

Organic Photovoltaics (OPVs): Halogenation can also be used to tune the bandgap of organic semiconductors, which is important for their application in OPVs. acs.org Derivatives of this compound could be synthesized and evaluated as donor or acceptor materials in bulk heterojunction solar cells.

Fluorescent Probes: The chromene scaffold is known to be a part of many fluorescent molecules. The halogen substituents on this compound could modulate its fluorescence properties, potentially leading to the development of novel fluorescent probes for sensing specific analytes or for use in bioimaging applications.

Role in Emerging Catalytic Systems (Hypothetical)

The chromene scaffold can be functionalized to act as a ligand for transition metal catalysts. The electronic and steric properties of this compound could be advantageous in the design of novel catalytic systems.

Hypothetical research directions include:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis. The halogen atoms could influence the stereoselectivity of the catalytic reaction by creating a specific chiral environment around the metal center.

Photoredox Catalysis: Chromene derivatives have been explored in the context of photoredox catalysis. researchgate.net The unique electronic properties imparted by the chloro and fluoro substituents in this compound could make it a promising scaffold for the development of new photoredox catalysts with tailored redox potentials.

Q & A

Q. What are the established synthetic routes for 5-chloro-8-fluoro-2H-chromene, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions of substituted phenolic precursors. For example, refluxing with phosphoryl oxychloride (POCl₃) under controlled temperatures (e.g., 130°C) can promote cyclization. Purification via silica gel column chromatography using gradients of n-hexane/ethyl acetate (e.g., 8:2 ratio) is common . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to improve yield and purity.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton coupling.

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% purity threshold).

- Elemental analysis to validate empirical formula consistency . Cross-referencing with X-ray crystallography (e.g., SHELX refinement) ensures structural accuracy .

Q. How should this compound be stored to prevent degradation?

Store in amber vials under inert atmosphere (argon or nitrogen) at –20°C. Use desiccants to mitigate hydrolysis, and avoid prolonged exposure to light or humidity. Safety data sheets recommend secondary containment for spill control .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectral data and computational modeling for structural confirmation?

Contradictions between NMR predictions (e.g., DFT calculations) and experimental data may arise from solvent effects or crystal packing. Mitigation strategies include:

Q. What experimental designs address batch-to-batch variability in synthesis?

Implement statistical approaches (e.g., Design of Experiments, DoE) to isolate critical parameters (temperature, catalyst loading). Use in-line monitoring (e.g., HPLC or FTIR) for real-time reaction tracking. Document all variables rigorously to ensure reproducibility, as emphasized in lab report standards .

Q. How can the reactivity of the chromene ring be systematically studied under diverse conditions?

Design a matrix of controlled experiments:

Q. What methodologies validate biological activity of this compound derivatives without commercial assays?

Develop custom assays:

- In silico docking (e.g., AutoDock Vina) to predict target binding.

- Enzyme inhibition assays using purified targets (e.g., kinases) with fluorogenic substrates.

- Cellular viability screens (e.g., MTT assay) under hypoxia to mimic physiological conditions. Ensure biological replicates and statistical rigor to address variability .

Data Integrity & Reproducibility

Q. How can open-data practices improve reproducibility in chromene research?

Share raw spectral data, crystallographic files (CIF), and synthetic protocols in public repositories (e.g., Zenodo or Figshare). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to structure metadata. Collaborative validation through peer labs reduces methodological bias .

Q. What strategies reconcile contradictory results in catalytic applications of this compound?

Perform systematic error analysis:

- Compare solvent/base effects across studies.

- Replicate experiments with independent batches.